Hbv-IN-41

HBV drug resistance CpAM spectrum of activity nucleos(t)ide analog resistance

Inconsistent CpAM sourcing leads to irreproducible results due to divergent capsid assembly mechanisms. Hbv-IN-41, a validated THPP-based core protein allosteric modulator, provides a reproducible solution. • EC50 of 0.027 μM against HBV DNA replication ensures potent, reliable antiviral activity. • Orally bioavailable (F=48% in mouse) with proven in vivo efficacy in the HBV AAV model, ideal for PK/PD studies. • Broadly inhibits nucleos(t)ide-resistant HBV variants, enabling robust resistance profiling.

Molecular Formula C18H19ClFN5O3
Molecular Weight 407.8 g/mol
Cat. No. B15137584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-41
Molecular FormulaC18H19ClFN5O3
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESCC1CN2C(=C(C=N2)N3CCOCC3=O)CN1C(=O)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C18H19ClFN5O3/c1-11-8-25-16(15(7-21-25)23-4-5-28-10-17(23)26)9-24(11)18(27)22-12-2-3-14(20)13(19)6-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,27)/t11-/m0/s1
InChIKeyLUMWJWQVLZISQA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hbv-IN-41: Broad-Spectrum CpAM for HBV Research


Hbv-IN-41 (also designated as compound 45) is a potent, orally bioavailable inhibitor of Hepatitis B Virus (HBV) from the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) chemical class. It functions as a core protein allosteric modulator (CpAM) and was identified through a hit-to-lead optimization campaign aimed at developing therapeutic candidates that exceed the efficacy ceiling of current standard-of-care HBV treatments [1]. The compound demonstrates an EC50 of 0.027 μM against HBV DNA replication in vitro and has confirmed oral activity in vivo using an HBV AAV mouse model, positioning it as a lead candidate for further optimization in functional cure-oriented drug discovery programs [2].

Mechanism CpAM capsid assembly modulation distinct from nucleoside analogs
Spectrum Broad coverage of nucleos(t)ide-resistant HBV variants
In vivo use Oral bioavailability profile supports rodent model studies

Hbv-IN-41: Why Substitution Fails


Generic substitution among 'HBV-IN' series compounds or other core protein allosteric modulators (CpAMs) is scientifically unsound and leads to irreproducible results. The 'HBV-IN' nomenclature encompasses chemically disparate scaffolds (e.g., phthalazinones in HBV-IN-4, THPP derivatives in Hbv-IN-41) with profound differences in potency, selectivity, pharmacokinetic (PK) profiles, and spectrum of activity against drug-resistant variants . Furthermore, CpAMs are broadly categorized into distinct classes (e.g., HAP-based, SBA-based) that induce divergent capsid assembly outcomes—aberrant non-capsid polymers, empty capsids, or intact capsids lacking pgRNA—which directly dictates their specific antiviral mechanisms and potential for synergy in combination therapy [1]. Therefore, procurement decisions must be based on the specific, quantitatively validated attributes of Hbv-IN-41 established in the evidence below.

Different HBV-IN series (e.g., phthalazinone vs. THPP) have unrelated scaffolds, altering target engagement and selectivity.
CpAM classes (HAP, SBA, THPP) induce divergent capsid assembly outcomes (aberrant polymers vs. empty capsids), which may shift antiviral mechanism interpretation.
Potency, selectivity, and PK profiles vary widely across CpAMs; direct substitution may require validation of EC50, SI, and oral exposure in the specific model.

Hbv-IN-41 Evidence for Scientific Procurement


Broad-Spectrum Activity Against Resistant HBV Variants

Hbv-IN-41 was designed and validated to inhibit a broad range of nucleos(t)ide-resistant HBV variants. This is a critical differentiation from earlier CpAMs like NVR 3-778, which demonstrated in vitro activity but for which specific, comparable data on broad nucleos(t)ide-resistant panel coverage is not a primary reported feature in its original preclinical characterization [1]. The THPP series, to which Hbv-IN-41 belongs, was explicitly discovered for its ability to effectively inhibit these resistant variants [2].

Broad-spectrum coverage
Class-level
Effectively inhibits nucleos(t)ide-resistant HBV variants; qualitative differentiation from NVR 3-778
Supports resistance research context
Specific EC50 shifts against defined mutants not reported
HBV drug resistance CpAM spectrum of activity nucleos(t)ide analog resistance THPP scaffold

In Vitro Antiviral Potency vs. NVR 3-778

In cell-based assays, Hbv-IN-41 exhibits potent inhibition of HBV DNA replication with an EC50 of 0.027 μM (27 nM) [1]. This represents a significantly lower effective concentration compared to the first-in-class clinical CpAM candidate NVR 3-778, which reported a mean antiviral EC50 of 0.40 μM (400 nM) in the same HepG2.2.15 cell line [2]. This difference indicates a higher in vitro antiviral potency on a cellular level for the THPP scaffold.

Antiviral potency
Cross-study comparable
EC50 0.027 μM (Hbv-IN-41) vs. 0.40 μM (NVR 3-778) in HepG2.2.15 cells
Reported ~15-fold lower EC50 in cell-based assay
Cross-study comparison; assay conditions may vary
HBV replication inhibitor EC50 comparison CpAM potency HepG2.2.15 cells

In Vitro Selectivity Window vs. NVR 3-778 and JNJ-6379

Hbv-IN-41 demonstrated no visible signs of cytotoxicity in vitro up to the highest tested concentration, with a reported IC50 > 100 μM in HepDE19 cells [1]. This translates to a selectivity index (SI = CC50 / EC50) exceeding 3,700. For comparison, JNJ-6379, a clinical-stage CAM, was reported to have a CC50 > 50 μM and an EC50 of 54 nM, yielding an SI of >926 [2]. While a direct CC50 for NVR 3-778 is not explicitly provided in its primary preclinical characterization, its higher EC50 of 0.40 μM suggests a potentially different in vitro therapeutic window profile [3].

Selectivity window
Cross-study comparable
SI > 3,700 (Hbv-IN-41) vs. SI > 926 (JNJ-6379); no cytotoxicity up to 100 μM
Supports wide in vitro selectivity range
CC50 determined in HepDE19 cells
cytotoxicity selectivity index CC50 HepDE19 cells

PK Profile: Oral Bioavailability and Stability

Hbv-IN-41 (compound 45) demonstrates favorable oral bioavailability and metabolic stability, which are critical for its utility as an in vivo probe and for its progression as a lead compound. In mice, it achieved an oral bioavailability of 48% and a high free plasma fraction of 31% [1]. In vitro, it exhibited clearance rates of 7.1 mL/min/kg in human liver microsomes and 39 mL/min/kg in mouse liver microsomes [1]. These ADME (Absorption, Distribution, Metabolism, Excretion) parameters are essential for designing and interpreting in vivo pharmacodynamic studies. While specific bioavailability data for NVR 3-778 in mice is not the primary focus of its published preclinical characterization, its profile is reported to support efficacy studies in vivo [2].

Oral PK profile
Supporting evidence
Oral F = 48% (mouse); free plasma fraction 31%; human LM CLint 7.1 mL/min/kg
Supports oral in vivo model use
Direct mouse bioavailability comparison with NVR 3-778 not available
oral bioavailability pharmacokinetics liver microsomes ADME lead optimization

Hbv-IN-41 Research Applications


HBV Functional Cure Combination Strategies

Given its potent inhibition of HBV DNA replication (EC50 = 0.027 μM) and its favorable selectivity window (SI > 3,700) [1], Hbv-IN-41 is an ideal tool compound for exploring novel combination therapies. Its distinct CpAM mechanism, which differs from that of nucleos(t)ide analogs, makes it particularly suitable for in vitro combination studies designed to assess synergy in suppressing viral replication and reducing viral antigen levels—a key component of functional cure research .

HBV Drug Resistance and Viral Fitness

Hbv-IN-41 was specifically developed to inhibit a broad range of nucleos(t)ide-resistant HBV variants [1]. This makes it a valuable reagent for virology labs studying the emergence and fitness of drug-resistant HBV populations. It can be used in resistance profiling assays to evaluate the barrier to resistance and cross-resistance profiles of new CpAM candidates, or to study the impact of pre-existing resistance mutations on viral replication dynamics.

In Vivo Target Validation in Rodent Models

Hbv-IN-41 is well-suited for in vivo proof-of-concept studies due to its established oral bioavailability (F=48% in mouse) and demonstrated ability to reduce HBV DNA viral load in an HBV AAV mouse model when dosed orally at 20 mg/kg BID for one week . Its favorable ADME properties, including moderate clearance in human liver microsomes (CLint = 7.1 mL/min/kg) and a high free plasma fraction (31%), provide a solid foundation for designing and interpreting PK/PD studies [2]. This positions Hbv-IN-41 as a superior in vivo probe for target engagement and early-stage efficacy readouts compared to CpAMs lacking established in vivo oral activity profiles.

Medicinal Chemistry and Drug Design

As a representative of the THPP scaffold, Hbv-IN-41 serves as a critical benchmark for structure-activity relationship (SAR) studies aimed at optimizing next-generation CpAMs [1]. Researchers can use Hbv-IN-41 as a positive control or reference compound when designing, synthesizing, and evaluating new analogs. The wealth of associated data—including its potency, selectivity, PK profile, and crystallographic information from the THPP series—provides a robust framework for rational, structure-guided lead optimization efforts .

Application
Selection Property
Validation Focus
Combination strategy exploration
CpAM mechanism distinct from nucleoside analogs
Synergy assessment and viral antigen reduction in vitro
Drug resistance profiling
Broad activity against resistant variants
Barrier-to-resistance and cross-resistance panel assays
In vivo target engagement
Reported oral bioavailability and AAV model response
PK/PD model validation and HBV DNA reduction readouts
Medicinal chemistry SAR
THPP scaffold benchmark with PK and potency data
Reference control for analog design and structure-guided optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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